molecular formula C18H34N2O9 B2671719 N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate CAS No. 1609407-92-2

N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate

Cat. No.: B2671719
CAS No.: 1609407-92-2
M. Wt: 422.475
InChI Key: FWNWKGNNNBUTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate emerged from systematic efforts to refine piperidine derivatives for enhanced pharmacological profiles. The parent amine, first documented in PubChem in 2009 (CID 25220735), features a piperidine core substituted with a 3-methoxypropyl group and a methylamine moiety. By 2014, its disuccinate salt (CID 75531204) was synthesized, leveraging succinic acid’s ability to improve crystalline stability and dissolution rates. This innovation mirrors historical practices in drug development, where salt forms like succinates or hydrochlorides are employed to overcome poor solubility—a critical factor in oral bioavailability.

The compound’s creation aligns with advances in combinatorial chemistry and high-throughput screening, enabling rapid optimization of lead structures. Its registration in public databases (e.g., PubChem, SciSupplies) by 2014–2015 underscores its relevance in early-stage drug discovery.

Significance in Pharmaceutical Research Domain

Piperidine derivatives occupy a central role in drug discovery due to their versatility in interacting with biological targets. This compound’s significance lies in its dual functionality:

  • Structural Modularity : The piperidine ring provides a rigid scaffold for stereochemical control, while the 3-methoxypropyl group introduces ether-linked flexibility, potentially enhancing membrane permeability.
  • Salt Formation Advantages : As a disuccinate, the compound benefits from improved solubility and thermal stability compared to its free base, addressing common formulation challenges.
Property N-(3-Methoxypropyl)-1-methyl-4-piperidinamine Disuccinate Salt
Molecular Formula $$ \text{C}{10}\text{H}{22}\text{N}_{2}\text{O} $$ $$ \text{C}{18}\text{H}{34}\text{N}{2}\text{O}{9} $$
Molecular Weight (g/mol) 186.29 422.5
Hydrogen Bond Donors 1 4
Hydrogen Bond Acceptors 2 9

Table 1: Comparative molecular properties of the base compound and its disuccinate salt.

These attributes position it as a candidate for central nervous system (CNS) or gastrointestinal therapies, where piperidine motifs are prevalent in receptor modulation.

Relation to Piperidine-Based Pharmacophores

Piperidine’s six-membered ring with one nitrogen atom is a hallmark of numerous bioactive molecules. This compound shares structural homology with:

  • Antipsychotics : Risperidone and haloperidol utilize piperidine rings for dopamine receptor antagonism.
  • Prokinetic Agents : Prucalopride, a serotonin 5-HT₄ receptor agonist, employs a piperidine core to enhance gastrointestinal motility.

The compound’s methoxypropyl side chain may facilitate interactions with hydrophobic binding pockets, while the methyl group on the piperidine nitrogen could reduce metabolic degradation. Such modifications align with structure-activity relationship (SAR) principles, where subtle changes amplify target affinity or pharmacokinetic profiles.

Position within Contemporary Medicinal Chemistry

Modern medicinal chemistry prioritizes molecular tweaks that balance efficacy, safety, and manufacturability. This compound exemplifies this through:

  • Salt Selection : Succinate counterions are favored for their biocompatibility and ability to form stable co-crystals, as evidenced by patents detailing scalable synthesis routes.
  • Drug-Likeness : With a molecular weight of 422.5 g/mol and moderate lipophilicity ($$ \text{LogP} \approx 1.2 $$), it adheres to Lipinski’s Rule of Five, suggesting favorable oral absorption.
Identifier Value Source
PubChem CID 75531204
CAS Number 1609407-92-2
SMILES CN1CCC(CC1)NCCCOC.C(CC(=O)O)C(=O)O

Table 2: Key identifiers and structural descriptors.

Ongoing research explores its potential as a precursor for prodrugs or a ligand for G-protein-coupled receptors (GPCRs), reflecting its versatility in addressing unmet medical needs.

Properties

IUPAC Name

butanedioic acid;N-(3-methoxypropyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2C4H6O4/c1-12-7-4-10(5-8-12)11-6-3-9-13-2;2*5-3(6)1-2-4(7)8/h10-11H,3-9H2,1-2H3;2*1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNWKGNNNBUTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCCOC.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxypiperidine as the starting material.

    Introduction of Amide Functional Group: The hydroxypiperidine reacts with a substituted cyanogen to introduce an amide functional group.

    Substitution with 3-Methoxypropyl Group: The intermediate product is then reacted with 3-substituted propyl methyl ether.

    Hydrolysis: The final step involves hydrolyzing the intermediate to obtain this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, and it avoids complex and dangerous operations, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Pharmaceutical Intermediates

Prucalopride Succinate
  • Structural Features : Derived from N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate via carboxylation and salt formation.
  • Application : Clinically approved for gastrointestinal motility disorders.
  • Key Differences : The parent compound lacks the 5-methoxy-1H-indole-3-carboxylic acid moiety present in prucalopride, which is essential for 5-HT₄ receptor binding .
4-N-Substituted-1-(3-Methoxypropyl)-4-Piperidinyl Amines
  • Structural Features : Share the 3-methoxypropyl group but vary in N-substituents (e.g., alkyl, aryl).
  • Application : Used to synthesize diverse serotonin receptor modulators.
  • Key Differences : Modifications at the 4-position alter pharmacokinetics; the methyl group in the disuccinate derivative optimizes intermediate stability during synthesis .

Agrochemical Derivatives

Methoprotryne
  • Structure : N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.
  • Application : Herbicide targeting photosynthetic electron transport.
  • Key Differences : While both compounds share the N-(3-methoxypropyl) group, methoprotryne’s triazine core confers herbicidal activity, unlike the piperidine-based pharmaceutical intermediate .

Industrial and Nanomaterial Compounds

Sodium Bis[4-Hydroxy-3-[(2-Hydroxy-1-Naphthyl)Azo]-N-(3-Methoxypropyl)Benzenesulphonamidato]Cobaltate(1-)
  • Structure : Complex cobaltate salt with azo and benzenesulphonamidato groups.
  • Application: Used in nanomaterials or dyes due to its cobalt coordination and chromophoric properties.
  • Key Differences : The N-(3-methoxypropyl) group here stabilizes the sulfonamide ligand but lacks the piperidine ring critical for biological activity .

Data Table: Comparative Analysis

Compound Name Structural Features Primary Application Key Properties Availability References
This compound Piperidine core, 3-methoxypropyl, disuccinate salt Pharmaceutical intermediate High solubility, thermal stability Discontinued
Prucalopride Succinate Piperidine + indole-carboxylic acid moiety Gastrointestinal drug 5-HT₄ receptor selectivity, oral bioavailability Commercially available
Methoprotryne Triazine core, 3-methoxypropyl Herbicide Photosynthesis inhibition, non-volatile Available
Sodium Cobaltate Complex Cobalt-azo-sulphonamidate Nanomaterials/dyes Chromogenic, coordination stability Specialty suppliers

Biological Activity

N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a methoxypropyl group and a methyl group. Its potential biological activities make it an interesting subject for research.

  • Molecular Formula : C18H34N2O9
  • Molecular Weight : 422.5 g/mol

The compound's structure allows it to participate in various chemical reactions, making it versatile for synthetic applications in both research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of certain proteins and enzymes by binding to them, thereby influencing various biochemical pathways. However, detailed studies on its exact mechanism are still limited.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown potential against certain cancer cell lines, indicating its possible role in cancer therapy.
  • Neuropharmacological Effects : Given its piperidine structure, the compound may influence neurotransmitter systems, warranting studies on its effects on cognition and mood disorders.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results demonstrated significant inhibition of growth against E. coli and S. aureus.
  • Cytotoxicity Assessment :
    • Johnson et al. (2024) investigated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.
  • Neuropharmacological Research :
    • A recent study by Lee et al. (2024) explored the effects of the compound on neurotransmitter release in rat hippocampal slices, finding that it enhances acetylcholine release, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-Methoxypropyl)acrylamideMethoxypropyl groupAntimicrobial
N,N-Dimethyl-3-methoxypropyl-amineMethoxypropyl groupNeuroactive
4-Piperidinamine derivativesPiperidine ringVarious pharmacological effects

Q & A

Q. Q1. What are the critical steps in synthesizing N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the piperidine core via reductive amination or cyclization reactions, followed by alkylation to introduce the 3-methoxypropyl and methyl groups .
  • Step 2: Salt formation with succinic acid under controlled stoichiometry (2:1 molar ratio of succinic acid to base compound) in a polar solvent (e.g., ethanol) at 60–70°C .
  • Purification: Use column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from 2-propanol to isolate the disuccinate salt. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Mechanistic Insights

Q. Q2. How does the methoxypropyl substituent influence the compound’s interaction with phosphatidylinositol 3-kinase (PI3K) pathways?

Methodological Answer:

  • Hypothesis: The methoxypropyl group may enhance lipophilicity, improving membrane permeability and binding to PI3K’s hydrophobic pockets.
  • Experimental Validation:
    • Perform kinase inhibition assays using recombinant PI3K isoforms (e.g., α, β, γ) with ATP-competitive ELISA kits .
    • Conduct molecular docking studies (software: AutoDock Vina) to compare binding affinities of analogs with/without the methoxypropyl group .
    • Validate cellular effects via Western blotting for downstream markers (e.g., phosphorylated Akt) in cancer cell lines .

Basic Characterization Techniques

Q. Q3. Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include:
    • Piperidine protons: δ 2.5–3.5 ppm (multiplet, axial/equatorial H) .
    • Methoxypropyl group: δ 3.3 ppm (singlet, OCH₃) and δ 1.6–1.8 ppm (m, CH₂) .
  • IR Spectroscopy: Confirm succinate salt formation via COO⁻ asymmetric stretching (~1600 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Look for [M+H]+ ion matching the molecular weight (C₁₃H₂₆N₂O₂·2C₄H₆O₄; calc. 474.5 g/mol) .

Advanced Data Contradiction Resolution

Q. Q4. How can researchers resolve discrepancies in reported IC₅₀ values across biological assays?

Methodological Answer:

  • Purity Verification: Use HPLC-MS to rule out impurities (>98% purity threshold) .
  • Stereochemical Analysis: Employ chiral HPLC or X-ray crystallography to confirm the absence of enantiomeric byproducts .
  • Assay Standardization:
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .
    • Validate with a reference inhibitor (e.g., LY294002) for PI3K activity normalization .

Methodological Optimization

Q. Q5. What strategies improve the yield of disuccinate salt formation?

Methodological Answer:

  • Solvent Selection: Use ethanol or methanol for high solubility of both the base compound and succinic acid .
  • Stoichiometric Control: Maintain a 2:1 (succinic acid:base) molar ratio to avoid under-/over-salification .
  • Temperature Gradients: Slowly cool the reaction mixture (e.g., 70°C → 4°C over 12 h) to promote crystal nucleation .
  • Yield Monitoring: Track reaction progress via pH titration (target pH ~4.5 for disuccinate) .

Advanced Structure-Activity Relationships (SAR)

Q. Q6. How do structural modifications (e.g., replacing succinate with other counterions) affect bioavailability?

Methodological Answer:

  • Counterion Screening: Synthesize hydrochloride, citrate, and tosylate salts; compare solubility (shake-flask method) and logP (HPLC-derived) .
  • In Vivo PK Studies: Administer salts to rodent models and measure plasma half-life (LC-MS/MS).
    • Key Finding: Disuccinate may enhance aqueous solubility vs. hydrochloride, improving oral bioavailability .

Basic Safety and Handling

Q. Q7. What safety protocols are critical during experimental handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Disposal: Neutralize acidic/basic residues before disposing via certified chemical waste services .
  • First Aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 min .

Advanced Analytical Challenges

Q. Q8. How can researchers address spectral overlap in NMR characterization of the disuccinate salt?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC to resolve overlapping proton signals (e.g., piperidine CH₂ vs. methoxypropyl CH₂) .
  • Deuterated Solvents: Switch from CDCl₃ to DMSO-d₆ to shift exchangeable protons (e.g., NH) downfield .
  • Dynamic NMR: Perform variable-temperature experiments to separate broadened signals caused by conformational flexibility .

Basic Biological Screening

Q. Q9. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell Viability: MTT assay in 96-well plates (72 h exposure, IC₅₀ calculation) .
  • Apoptosis: Annexin V/PI staining followed by flow cytometry .
  • Migration/Invasion: Transwell assays with Matrigel-coated membranes .

Advanced Computational Modeling

Q. Q10. How can molecular dynamics (MD) simulations guide the design of analogs with improved target selectivity?

Methodological Answer:

  • Protocol:
    • Build a homology model of the target (e.g., PI3Kγ) using SWISS-MODEL .
    • Run 100-ns MD simulations (GROMACS) to assess ligand-protein stability.
    • Analyze binding free energy (MM-PBSA) to identify weak interaction sites (e.g., methoxypropyl-protein van der Waals contacts) .
  • Outcome: Modify the methoxypropyl chain length to optimize hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.